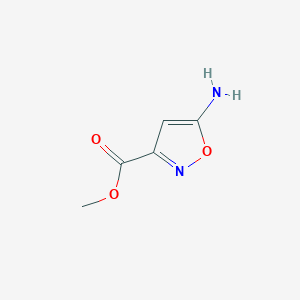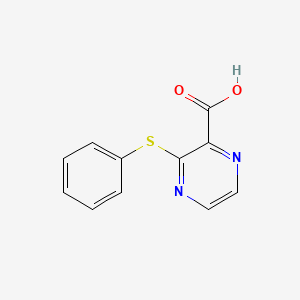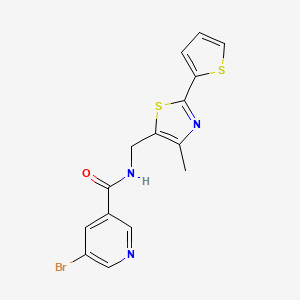
Methyl 5-aminoisoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-aminoisoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis for the creation of diverse chemical libraries.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methodologies. One approach involves a one-pot high-throughput synthesis of methyl 3,5-diaryl-isoxazoline-5-carboxylates, which can be achieved by a sequence of three 2-component reaction steps, yielding a 160-membered library of compounds . Another method includes the preparation of 5-amino-3-methylisoxazole-4-carboxylic acid amides by condensation with ethyl chloroformate, followed by condensation with appropriate phenylamides . Additionally, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated to obtain precursors for further synthetic transformations .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using X-ray crystallography and computer-aided design. These studies provide insights into the atomic charges, molecular geometry, and quantum similarities of the molecules . The crystallographic structure of related compounds, such as 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, has been measured and compared with theoretical calculations . The synthesis and crystallographic structure of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine have also been reported, revealing intramolecular and intermolecular contacts .
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, selective nucleophilic chemistry has been applied to synthesize 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized core . Reactions of 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles with different nucleophiles have been explored, leading to addition and/or addition-elimination products .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Theoretical analyses using density functional theory (DFT) and the Polarizable Continuum Model (PCM) have been performed to understand the solvent effects on molecular properties . These studies are crucial for predicting the behavior of these compounds in various environments, which is important for their potential application as pharmaceutical agents.
Relevant Case Studies
Several case studies highlight the potential applications of this compound derivatives. For example, substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid have shown differential immunomodulating action, with activities varying based on the substituents on the phenyl ring . Additionally, some derivatives have been synthesized and examined for cytostatic activity, with certain compounds showing better activity than the reference drug Dacarbazine . These studies demonstrate the relevance of this compound derivatives in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Antimitotic Activity
Methyl 5-aminoisoxazole-3-carboxylate derivatives exhibit antimitotic activity, specifically towards human lung carcinoma A549 cell lines. This has been observed in compounds containing trimethoxy- and methylenedioxyphenyl moieties, demonstrating their potential in cancer research (Vasilenko et al., 2017).
Synthetic Pathways for Amino Acid Derivatives
The compound is instrumental in the synthesis of α-aminopyrrole derivatives from 4-methyleneisoxazol-3-ones. This synthesis pathway is significant for producing various organic compounds, highlighting its versatility in chemical synthesis (Galenko et al., 2019).
Isoxazole-4-carboxylic Acid Derivatives
This compound is key in the synthesis of isoxazole-4-carboxylic acid derivatives. This synthesis process involves a novel isomerization method, indicating its critical role in developing new organic compounds (Serebryannikova et al., 2019).
C(sp³)-H Bond Activation
This compound serves as a bidentate auxiliary in Pd-catalyzed C(sp³)-H bond activation. It facilitates the arylation and alkylation of α-aminobutanoic acid derivatives, proving its significance in organic chemistry (Pasunooti et al., 2015).
Immunological Activity
Certain derivatives of this compound, such as 5-amino-3-methylisoxazole-4-carboxylic acid amides, exhibit immunological activity. These compounds have been studied for their potential immunotropic effects (Ryng et al., 1999).
Heterocyclic Chemistry
This compound is crucial in heterocyclic chemistry, particularly in the synthesis of various heterocycles and the exploration of their chemical reactions and properties. This includes the study of bromination processes and the synthesis of isoxazole-fused heterocycles (Roy et al., 2004).
Structural Studies
The structural properties of derivatives of this compound are extensively studied, offering insights into their potential applications in pharmacology and materials science. This includes experimental and theoretical structural studies to understand their molecular properties (Jezierska et al., 2003).
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for “Methyl 5-aminoisoxazole-3-carboxylate” are not available in the search results, the field of isoxazole synthesis is likely to focus on developing eco-friendly synthetic strategies . This is due to the drawbacks associated with current metal-catalyzed synthetic methods .
Wirkmechanismus
Mode of Action
Isoxazole derivatives, however, are known to interact with their targets in a variety of ways, often leading to significant changes in cellular function .
Biochemical Pathways
Isoxazole derivatives are known to influence a wide range of biological pathways, depending on their specific targets .
Result of Action
Isoxazole derivatives are known to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .
Eigenschaften
IUPAC Name |
methyl 5-amino-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-4(6)10-7-3/h2H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWUCLSRISGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B2527069.png)

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2527073.png)

![Carbamic acid, N-[4-(5-amino-1H-pyrazol-3-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B2527076.png)




![3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid](/img/structure/B2527084.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2527086.png)
![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![2-(4-Ethoxyphenyl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2527088.png)